molecular formula C9H11NaO3S B6523578 sodium (2,5-dimethylphenyl)methanesulfonate CAS No. 1351623-17-0

sodium (2,5-dimethylphenyl)methanesulfonate

Cat. No.: B6523578
CAS No.: 1351623-17-0
M. Wt: 222.24 g/mol
InChI Key: YOXMKKPNRUCWDT-UHFFFAOYSA-M
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Description

Sodium (2,5-dimethylphenyl)methanesulfonate is an organic compound with the molecular formula C₉H₁₁NaO₃S. It is a sodium salt of methanesulfonic acid, where the methanesulfonate group is attached to a 2,5-dimethylphenyl ring. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2,5-dimethylphenyl)methanesulfonate typically involves the sulfonation of 2,5-dimethylphenylmethane. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the starting material to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium (2,5-dimethylphenyl)methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium (2,5-dimethylphenyl)methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (2,5-dimethylphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfonate group can participate in nucleophilic substitution reactions, while the phenyl ring can undergo electrophilic aromatic substitution. The compound’s reactivity is influenced by the presence of the sodium ion, which can stabilize reaction intermediates and facilitate the formation of the desired products .

Comparison with Similar Compounds

  • Sodium (2,4-dimethylphenyl)methanesulfonate
  • Sodium (3,5-dimethylphenyl)methanesulfonate
  • Sodium (2,6-dimethylphenyl)methanesulfonate

Comparison: Sodium (2,5-dimethylphenyl)methanesulfonate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions .

Properties

IUPAC Name

sodium;(2,5-dimethylphenyl)methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.Na/c1-7-3-4-8(2)9(5-7)6-13(10,11)12;/h3-5H,6H2,1-2H3,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXMKKPNRUCWDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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